

Pilaralisib (XL147): A Technical Overview of Early-Phase Clinical Development

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Compound of Interest

Compound Name: **XL147**

Cat. No.: **B1682294**

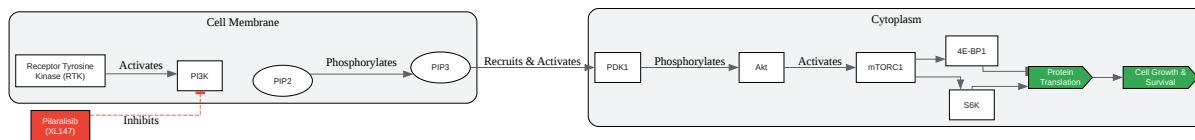
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trials of pilaralisib (**XL147**), a potent and selective oral pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in tumorigenesis, making it a critical target for cancer therapy. Pilaralisib was developed to inhibit this pathway and has been evaluated as a monotherapy and in combination with other anti-cancer agents in a variety of solid tumors and hematological malignancies. This document synthesizes quantitative data from these foundational studies, details the experimental protocols employed, and visualizes the underlying biological and logical frameworks.

The PI3K/Akt/mTOR Signaling Pathway and Pilaralisib's Mechanism of Action

Pilaralisib is a reversible, ATP-competitive inhibitor of all four Class I PI3K isoforms (α , β , γ , and δ). By blocking the activity of PI3K, pilaralisib prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt and its effector, mTOR, thereby inhibiting tumor cell growth, proliferation, and survival.



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Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pilaralisib.

Early-Phase Clinical Trial Landscape

Pilaralisib has been investigated in several early-phase clinical trials to establish its safety, pharmacokinetic profile, pharmacodynamic effects, and preliminary efficacy. These studies have included a dose-escalation monotherapy trial in patients with solid tumors, as well as combination therapy trials with agents such as erlotinib, and paclitaxel with carboplatin. An expansion cohort study also evaluated its activity in chronic lymphocytic leukemia (CLL) and lymphoma.

Table 1: Summary of Key Early-Phase Clinical Trials of Pilaralisib

Trial Identifier	Phase	Patient Population	Treatment Regimen	Primary Objectives	Key Findings
NCT00494442	I	Advanced Solid Tumors	Pilaralisib monotherapy (capsule and tablet formulations)	MTD, safety, PK	MTD of capsule established at 600 mg QD. Recommended Phase II dose for tablet formulation is 400 mg QD. [1]
NCT00692640	I	Advanced Solid Tumors	Pilaralisib + Erlotinib	MTD, safety, PK, PD	MTD established at pilaralisib 400 mg QD + erlotinib 150 mg QD. Limited antitumor activity observed. [2]

				MTD of pilaralisib tablets established at 200 mg QD in combination. Favorable safety profile but did not enhance efficacy of chemotherap y.[3]
NCT0070112 9	I	Advanced Solid Tumors (endometrial carcinoma expansion)	Pilaralisib + Paclitaxel + Carboplatin	MTD, safety, PK, PD
NCT0113790 5	I (expansion)	CLL or Relapsed/Ref actory Lymphoma	Pilaralisib 600 mg QD	Safety, PK, PD, preliminary efficacy Acceptable safety profile. Preliminary clinical activity observed, with a 50% partial response rate in CLL patients.[4][5]

Quantitative Data Summary

Pharmacokinetics

Pharmacokinetic (PK) analyses of pilaralisib have been conducted across its early-phase trials. The drug exposure, as measured by Cmax (maximum plasma concentration) and AUC (area under the concentration-time curve), was evaluated at various dose levels and in different formulations (capsule vs. tablet). In the combination study with erlotinib, pilaralisib exposure increased in a less than dose-proportional manner.^[6] The tablet formulation of pilaralisib at 400 mg once daily was found to have a steady-state exposure higher than both the 400 mg and 600 mg capsule formulations.^[1]

Table 2: Selected Pharmacokinetic Parameters of Pilaralisib (in Combination with Erlotinib)

Pilaralisib Dose (mg QD)	N	Geometric Mean Cmax (ng/mL)	Geometric Mean AUC0-24h (ng·h/mL)
50	3	114	1540
100	3	240	3380
200	3	362	5360
400	10	788	12200
600	4	741	11300

Data from the Phase I study of pilaralisib in combination with erlotinib.[\[6\]](#)

Safety and Tolerability

The safety profile of pilaralisib has been characterized by common on-target and off-target adverse events. The most frequently reported treatment-related adverse events across studies include rash, diarrhea, fatigue, and decreased appetite.[\[2\]](#)[\[7\]](#) Dose-limiting toxicities (DLTs) have included rash and increases in lipase.[\[7\]](#)

Table 3: Common Treatment-Related Adverse Events (All Grades) and Dose-Limiting Toxicities

Adverse Event	Frequency in Combination Trials	Dose-Limiting Toxicities (DLTs) Observed
Rash	40.3% - 62.9% [2]	Grade 3 maculopapular rash, Grade 3 generalized rash [7]
Diarrhea	37.3% - 92.0% [2] [5]	
Fatigue	28.4% - 40.0% [2]	
Nausea	22% [7]	
Decreased Appetite	22% [7]	
Neutropenia	67.2% (with chemo) [3]	
Thrombocytopenia	67.2% (with chemo) [3]	
Hyperglycemia	22.7% [1]	
Increased Lipase	Grade 4 increased lipase [7]	

Clinical Efficacy

Preliminary antitumor activity of pilaralisib was observed in its early-phase trials, although efficacy in solid tumors as a monotherapy and in the tested combinations was modest.[\[2\]](#)[\[3\]](#) More promising activity was noted in patients with CLL.[\[5\]](#)

Table 4: Preliminary Efficacy of Pilaralisib in Early-Phase Trials

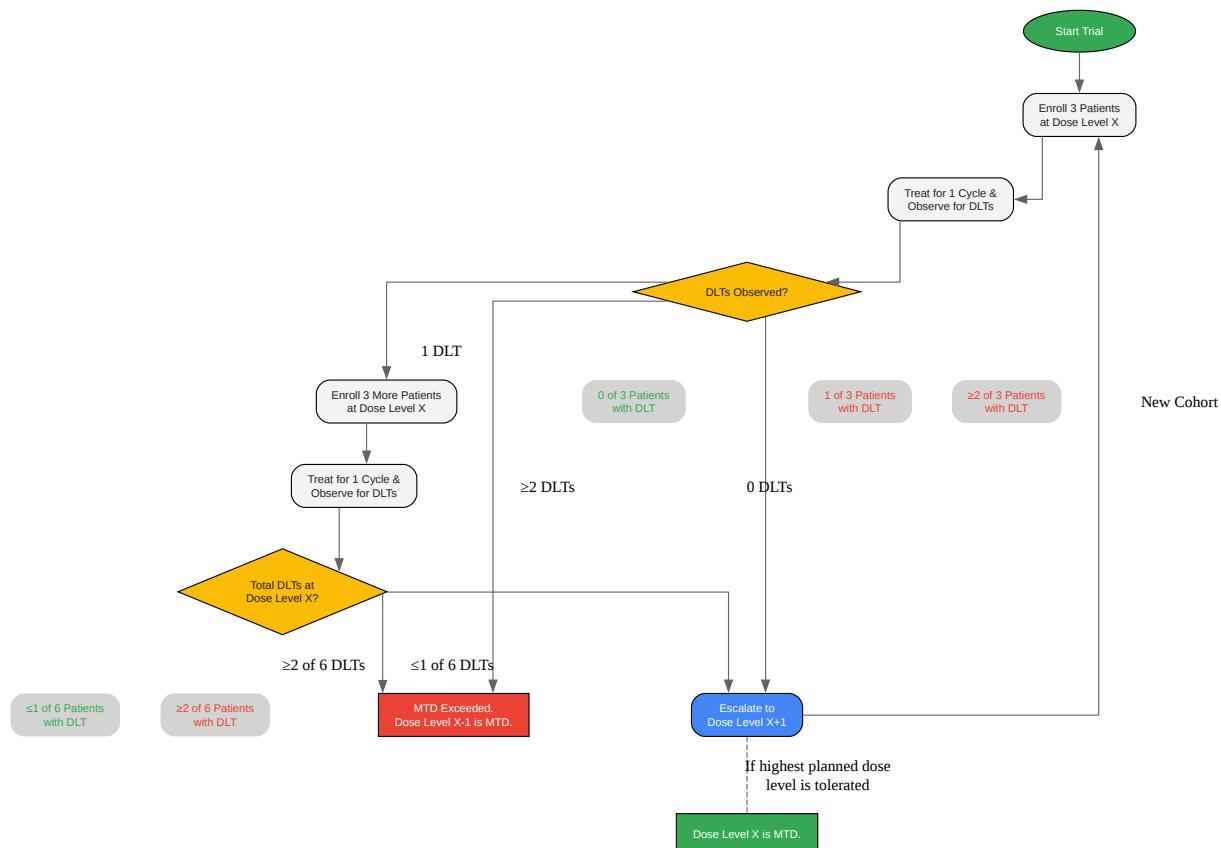
Trial Population	Treatment	Evaluable Patients (N)	Objective Response Rate (ORR)	Disease Control Rate (DCR) / Stable Disease (SD)
Advanced Solid Tumors	Pilaralisib + Erlotinib	27	3.7% (1 PR)[2]	51.9% (14 SD)[2]
Advanced Solid Tumors	Pilaralisib + Paclitaxel/Carbo platin	52	13.5% (7 PR)[3]	42.3% (SD \geq 12 weeks)[3]
CLL	Pilaralisib Monotherapy	10	50.0% (5 PR)[5]	Nodal shrinkage \geq 50% in 60% of patients[5]
Relapsed/Refractory Lymphoma	Pilaralisib Monotherapy	15	20.0% (3 PR)[5]	

Experimental Protocols

Phase I Dose-Escalation Study Design

The early-phase trials of pilaralisib typically employed a standard 3+3 dose-escalation design to determine the MTD.

- Patient Cohorts: Patients were enrolled in cohorts of three.
- Dose Escalation: Each cohort was treated with a specific dose of pilaralisib. If no DLTs were observed in the first cycle of treatment, the dose was escalated for the next cohort.
- DLT Observation: If one of the three patients experienced a DLT, three more patients were enrolled at the same dose level.
- MTD Determination: The MTD was defined as the highest dose level at which fewer than two of six patients experienced a DLT.
- Expansion Cohort: Once the MTD was established, an expansion cohort of patients could be enrolled to further evaluate safety, tolerability, and preliminary efficacy at that dose.



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Figure 2: A representative workflow of a 3+3 Phase I dose-escalation clinical trial.

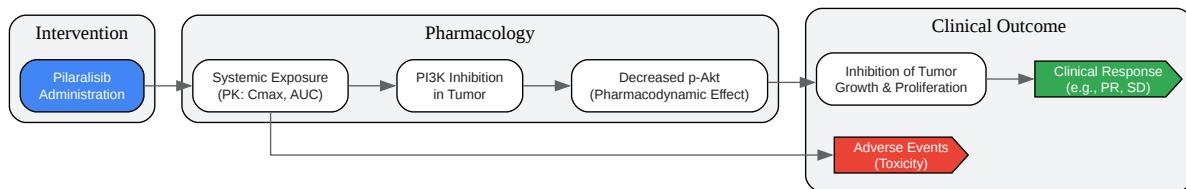
Pharmacodynamic Assays

Pharmacodynamic (PD) studies were conducted to confirm that pilaralisib was engaging its target and inhibiting the PI3K pathway in patients. This typically involved the analysis of tumor biopsies or surrogate tissues (such as skin) taken before and after treatment.

A representative method for assessing target engagement is immunohistochemistry (IHC) for phosphorylated Akt (p-Akt), a key downstream marker of PI3K activity. While specific antibody clones and detailed protocols from the trials are not publicly available, a general IHC protocol is as follows:

- **Sample Collection and Preparation:** Formalin-fixed, paraffin-embedded (FFPE) tissue sections (e.g., from tumor biopsies) are obtained at baseline and on-treatment.
- **Antigen Retrieval:** Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed to unmask the target antigen.
- **Blocking:** Non-specific binding sites are blocked using a protein block solution (e.g., goat serum).
- **Primary Antibody Incubation:** Slides are incubated with a primary antibody specific for the phosphorylated form of Akt (e.g., anti-p-Akt Ser473).
- **Secondary Antibody and Detection:** A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
- **Counterstaining and Analysis:** Slides are counterstained (e.g., with hematoxylin), dehydrated, and mounted. The intensity and percentage of stained tumor cells are scored by a pathologist to provide a semi-quantitative measure of p-Akt levels. A reduction in the post-treatment score compared to baseline indicates pharmacodynamic activity.

In the combination study with erlotinib, pharmacodynamic analyses in tumor and skin samples indicated a moderate inhibition of the PI3K pathway, in the range of 31% to 67%.[\[6\]](#)



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Figure 3: Logical relationship between pilaralisib administration and clinical outcomes.

Conclusion

The early-phase clinical trials of pilaralisib successfully established its safety profile and recommended Phase II dose, both as a monotherapy and in combination with other agents. Pharmacodynamic studies confirmed on-target inhibition of the PI3K pathway. While pilaralisib demonstrated a favorable safety profile, its antitumor activity in patients with advanced solid tumors was modest.^{[2][3]} More encouraging preliminary efficacy was observed in patients with chronic lymphocytic leukemia.^[5] These foundational studies have been crucial in defining the therapeutic window and potential patient populations for pilaralisib and have informed the broader development of PI3K inhibitors in oncology.

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References

- 1. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan-Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation study of pilaralisib (SAR245408, XL147), a pan-class I PI3K inhibitor, in combination with erlotinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I Dose-Escalation Study of Pilaralisib (SAR245408, XL147) in Combination with Paclitaxel and Carboplatin in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Phase I Trial of the Pan-PI3K Inhibitor Pilaralisib (SAR245408/XL147) in Patients with Chronic Lymphocytic Leukemia (CLL) or Relapsed/Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Phase I safety and pharmacokinetic dose-escalation study of pilaralisib polymorph E, a phosphoinositide 3-kinase inhibitor in tablet formulation, in patients with solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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